2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-[[2-(4-methylsulfonylphenyl)acetyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-16-14(19)12-7-8-22-15(12)17-13(18)9-10-3-5-11(6-4-10)23(2,20)21/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQGRPWVKWXDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 4-methanesulfonylphenylacetic acid with N-methylthiophene-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of industrial methods depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Analysis :
- Acetamido Linker Variations: Compounds in and utilize acetamido bridges but substitute the 4-methanesulfonylphenyl group with nitrogenous heterocycles (e.g., piperidin-yliden) or fused aromatic systems (quinoline) .
- Thiophene vs. Quinoline: The thiophene ring in the target compound is smaller and less aromatic than quinoline (), which may reduce π-stacking interactions but improve metabolic stability due to fewer cytochrome P450 binding sites .
Functional and Pharmacological Insights
Discussion :
- Toxicity Considerations: While 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks thorough toxicological data, the target compound’s structural complexity (e.g., sulfonyl group, thiophene) may necessitate rigorous metabolic profiling to avoid off-target effects .
- Therapeutic Potential: Compounds with thiophene-carboxamide motifs (e.g., ) are explored in kinase inhibition, suggesting the target compound could share similar mechanisms . In contrast, highlights acetamido-containing psychoactive substances, underscoring the importance of substituent-driven selectivity .
Biological Activity
The compound 2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
This structure features a thiophene ring, a methanesulfonyl group, and an acetamido moiety, which collectively contribute to its pharmacological properties.
Research indicates that thiophene derivatives exhibit various mechanisms of action, particularly in cancer biology. The following mechanisms have been identified:
- Inhibition of Mitochondrial Complex I : Similar to other thiophene derivatives, this compound may inhibit mitochondrial complex I, leading to decreased ATP production and increased oxidative stress in cancer cells .
- Tubulin Interaction : Compounds with similar structures have shown the ability to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .
- Cellular Aggregation : Studies suggest that this compound can induce changes in cellular morphology, promoting the aggregation of cancer cells into globular spheroids, which is associated with reduced tumorigenicity .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related thiophene derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-[2-(4-methanesulfonylphenyl)acetamido]-N-methylthiophene-3-carboxamide | Hep3B (Liver Cancer) | TBD | Inhibition of mitochondrial complex I |
| JCI-20679 (related thiophene derivative) | Various Cancer Cell Lines | 7.66 - 23 µg/mL | Mitochondrial complex I inhibition |
| CA-4 (reference compound) | Hep3B | 5.46 - 12.58 | Tubulin binding and microtubule disruption |
Case Studies
- Antitumor Activity : A study involving JCI-20679 demonstrated its effectiveness against multiple human cancer cell lines. The compound exhibited significant growth inhibition through mitochondrial complex I inhibition, suggesting a unique mechanism distinct from typical anticancer drugs .
- Cell Cycle Arrest : Another investigation highlighted that thiophene derivatives could induce G2/M phase arrest in Hep3B cells, emphasizing their potential as chemotherapeutic agents .
Q & A
Q. Key Reagents :
| Reagent | Role | Reference |
|---|---|---|
| TBTU | Activating agent for amide bonds | |
| 2,6-Lutidine | Base catalyst | |
| DCM/DMF | Solvent system |
Basic: Which analytical techniques are essential for structural characterization?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integrity (e.g., sulfonamide protons at δ 3.0–3.5 ppm) ().
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) ().
- Elemental Analysis : Confirms purity (±0.5% deviation from calculated C/H/N/S values) ().
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks ().
Methodological Tip : Cross-reference NMR assignments with computational predictions (e.g., density functional theory) to resolve ambiguities in complex spectra .
Advanced: How can researchers optimize reaction yields while suppressing by-products?
Answer:
Strategies include:
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like acylation ().
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions ().
- Catalyst Screening : Test alternative bases (e.g., DBU vs. triethylamine) to improve regioselectivity ().
- By-Product Trapping : Add scavengers (e.g., polymer-supported trisamine) to sequester unreacted reagents ().
Case Study : In a sulfonamide coupling reaction, switching from DCM to DMF increased yield from 65% to 82% by reducing intermediate precipitation .
Advanced: What computational approaches predict biological target interactions for this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) (). Focus on sulfonamide and thiophene moieties as key pharmacophores.
- MD Simulations : Assess binding stability over 100-ns trajectories to identify potential off-target interactions ().
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs ().
Data Interpretation : Validate predictions with in vitro assays (e.g., IC50 measurements against cancer cell lines) .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to confirm functional groups (e.g., carbonyl stretches at 1680–1700 cm⁻¹) ().
- Isotopic Labeling : Use 15N-labeled analogs to simplify complex NMR splitting patterns ().
- Crystallographic Refinement : Compare experimental X-ray data with computational models to resolve stereochemical uncertainties ().
Example : A 13C NMR discrepancy at C-3 (δ 125 vs. 130 ppm) was resolved by confirming a thiophene ring distortion via X-ray analysis .
Basic: What are the key structural analogs and their comparative bioactivities?
Answer:
| Compound | Structural Variation | Bioactivity (vs. Target Compound) | Reference |
|---|---|---|---|
| Ethyl 2-[2-(4-chlorophenyl)acetamido]-4-methylthiophene-3-carboxylate | Ethyl ester substitution | 10-fold lower COX-2 inhibition | |
| N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-thiazin-2-yl)thio)acetamide | Thiazine ring replacement | Enhanced antimicrobial activity | |
| Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)thiophene-3-carboxylate | Additional carbamoyl group | Similar anticancer potency (IC50 = 2.1 µM) |
Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?
Answer:
- Hydrolysis of Sulfonamide : Protonation of the sulfonyl oxygen increases electrophilicity, leading to C–S bond cleavage ().
- Thiophene Ring Oxidation : Acidic media promote ring-opening via electrophilic attack at the α-position ().
- Mitigation Strategies :
- Use buffered conditions (pH 6–7) during formulation.
- Introduce electron-withdrawing groups (e.g., -CF3) to stabilize the sulfonamide moiety ().
Experimental Validation : Accelerated stability studies (40°C/75% RH) showed 90% degradation after 14 days at pH 2 .
Basic: What in vitro assays are recommended for initial bioactivity screening?
Answer:
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., JAK2) or proteases ().
- Cytotoxicity : MTT assay against HEK-293 (normal) vs. MCF-7 (cancer) cell lines ().
- Membrane Permeability : Caco-2 monolayer model to predict oral bioavailability ().
Protocol Note : Pre-saturate DMSO stocks (<0.1% v/v) to avoid solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
